molecular formula C10H10F2O2 B3382237 3-(2,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 32004-71-0

3-(2,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B3382237
CAS No.: 32004-71-0
M. Wt: 200.18 g/mol
InChI Key: AIGQKQFFVKEHOL-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group into a suitable precursor. One common method involves the reaction of 2,4-difluorobenzene with a suitable alkylating agent under controlled conditions to form the desired product. The reaction conditions often include the use of a strong base and a polar aprotic solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Difluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 2,4-Difluorophenylpropanoic acid
  • 2,4-Difluorophenylbutanoic acid

Comparison: Compared to these similar compounds, 3-(2,4-Difluorophenyl)-2-methylpropanoic acid exhibits unique properties due to the presence of the methyl group on the propanoic acid moiety. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQKQFFVKEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 800 ml. of methanol, 60 g. (0.3 mole) of 2,4-difluoro-α-methylcinnamic acid with 1.5 g. of platinum oxide catalyst is shaken under an initial pressure of 42 lbs. of hydrogen until one equivalent of hydrogen is absorbed. The reaction time is 30 minutes. The catalyst is removed by filtration and washed with methanol. The methanol, when evaporated off, leaves near colorless 2,4-difluoro-α-methyldihydrocinnamic acid as an oil which is used in the next step without further purification.
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2,4-difluoro-α-methylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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